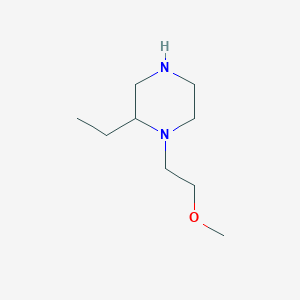
2-Ethyl-1-(2-methoxyethyl)piperazine
Vue d'ensemble
Description
2-Ethyl-1-(2-methoxyethyl)piperazine is a useful research compound. Its molecular formula is C9H20N2O and its molecular weight is 172.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Ethyl-1-(2-methoxyethyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.
- Chemical Formula : C10H20N2O
- Molecular Weight : 184.28 g/mol
- CAS Number : 13484-40-7
Biological Activity Overview
The biological activity of this compound encompasses several areas, including neuroprotection, enzyme inhibition, and anti-inflammatory properties. The compound has shown promise in various studies, particularly concerning neurodegenerative diseases.
The compound's activity is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It inhibits key enzymes involved in neurodegenerative processes.
- Receptor Modulation : It may modulate neurotransmitter receptors, influencing synaptic transmission and plasticity.
Neuroprotective Effects
Research indicates that this compound exhibits protective effects against amyloid beta peptide (Aβ) aggregation, a hallmark of Alzheimer's disease.
Case Study: In Vitro Assessment of Neuroprotective Effects
A study evaluated the protective effects on astrocyte cells exposed to Aβ 1-42. The results indicated a moderate protective effect:
| Treatment | Cell Viability (%) | TNF-α Levels (pg/mL) |
|---|---|---|
| Control | 100 | 10 |
| Aβ 1-42 | 20 | 50 |
| Compound + Aβ | 40 | 30 |
This table illustrates the compound's ability to improve cell viability and reduce inflammatory cytokine levels compared to untreated controls.
Enzyme Inhibition Properties
The compound has demonstrated significant inhibitory activity against critical enzymes associated with neurodegenerative diseases:
- β-secretase : IC50 = 15.4 nM
- Acetylcholinesterase : Ki = 0.17 μM
These values indicate a strong potential for therapeutic applications in treating Alzheimer's disease by targeting these enzymes.
Anti-inflammatory Properties
In addition to neuroprotection, the compound has shown anti-inflammatory effects by modulating pro-inflammatory cytokines often elevated in neurodegenerative conditions.
Case Study: In Vivo Model of Alzheimer's Disease
In vivo studies using rat models treated with scopolamine revealed that while the compound exhibited protective effects in vitro, its efficacy was limited in vivo due to bioavailability issues within the brain.
Summary of Findings
The biological activity of this compound highlights its potential as a multi-target therapeutic agent for neurodegenerative diseases. Its ability to inhibit key enzymes and modulate inflammatory responses presents opportunities for further research and development.
Propriétés
IUPAC Name |
2-ethyl-1-(2-methoxyethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-3-9-8-10-4-5-11(9)6-7-12-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIACYVDRCTKJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCN1CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















